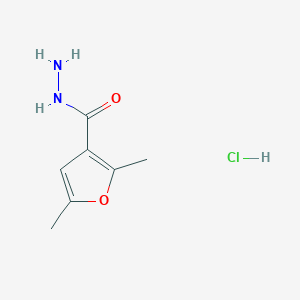

2,5-Dimethyl-3-furohydrazide hydrochloride

CAS No.:

Cat. No.: VC13423421

Molecular Formula: C7H11ClN2O2

Molecular Weight: 190.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11ClN2O2 |

|---|---|

| Molecular Weight | 190.63 g/mol |

| IUPAC Name | 2,5-dimethylfuran-3-carbohydrazide;hydrochloride |

| Standard InChI | InChI=1S/C7H10N2O2.ClH/c1-4-3-6(5(2)11-4)7(10)9-8;/h3H,8H2,1-2H3,(H,9,10);1H |

| Standard InChI Key | JXEWHLNCFZOTJC-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(O1)C)C(=O)NN.Cl |

| Canonical SMILES | CC1=CC(=C(O1)C)C(=O)NN.Cl |

Introduction

Chemical Identity and Nomenclature

2,5-Dimethyl-3-furohydrazide hydrochloride is a heterocyclic organic compound featuring a furan ring substituted with methyl groups at positions 2 and 5, a carbohydrazide group at position 3, and a hydrochloride counterion . Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 2,5-dimethylfuran-3-carbohydrazide hydrochloride |

| Molecular Formula | C₇H₁₁ClN₂O₂ |

| Molecular Weight | 190.63 g/mol |

| CAS Registry Number | 159881-93-3 |

| SMILES | CC1=CC(=C(O1)C)C(=O)NN.Cl |

| InChI Key | JXEWHLNCFZOTJC-UHFFFAOYSA-N |

The compound’s structure is validated by spectral data, including NMR and mass spectrometry .

Synthesis and Structural Characterization

Synthetic Routes

The synthesis involves two primary steps:

-

Hydrazide Formation: 2,5-Dimethylfuran-3-carboxylic acid reacts with hydrazine hydrate to form 2,5-dimethylfuran-3-carbohydrazide.

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Reaction Scheme:

Structural Features

-

Furan Core: A planar, aromatic oxygen-containing ring with electron-donating methyl groups enhancing stability .

-

Hydrazide Group: The -CONHNH₂ moiety enables condensation and nucleophilic substitution reactions.

3D conformational analysis reveals intramolecular hydrogen bonding between the hydrazide NH and the furan oxygen, stabilizing the structure .

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | Not reported (decomposes above 200°C) |

| Solubility | Soluble in water, DMSO, and methanol |

| pKa | ~3.5 (hydrazide), ~8.2 (amine) |

| Stability | Hygroscopic; store at 2–8°C under inert atmosphere |

The compound’s reactivity is influenced by the electron-rich furan ring and the hydrazide’s nucleophilicity, making it suitable for Schiff base formation and cyclization reactions.

Industrial and Research Applications

Chemical Intermediate

The compound serves as a precursor for:

-

Heterocyclic Scaffolds: Used in synthesizing pyrazoles, triazoles, and oxadiazoles .

-

Coordination Complexes: Binds transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.

Flavor and Fragrance Industry

Analogous furanones like DMHF are key aroma compounds in foods (e.g., strawberries, pineapples) . While 2,5-dimethyl-3-furohydrazide hydrochloride lacks flavor properties, its derivatives may contribute to flavor enhancement.

Future Research Directions

-

Biological Screening: Evaluate antimicrobial, antifungal, and anticancer activity in vitro.

-

Structure-Activity Relationships (SAR): Modify the hydrazide group to enhance potency.

-

Pharmacokinetics: Assess bioavailability and metabolic pathways in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume